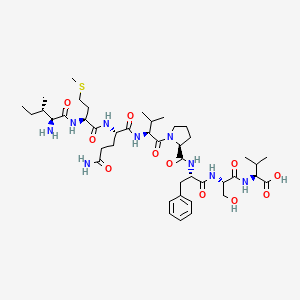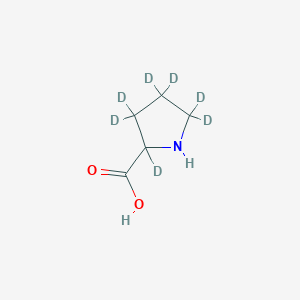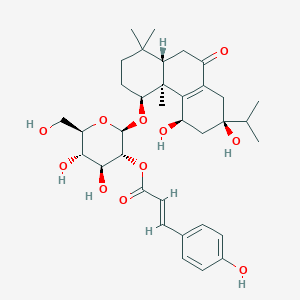
CDK8-IN-11 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Analyse Chemischer Reaktionen
CDK8-IN-11 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific catalysts and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
CDK8-IN-11 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of CDK8 and its effects on various signaling pathways.
Biology: Employed in cell-based assays to investigate the role of CDK8 in cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of colon cancer and other malignancies.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting CDK8
Wirkmechanismus
The mechanism of action of CDK8-IN-11 (hydrochloride) involves the inhibition of CDK8, a key regulator of transcription. CDK8 is part of the Mediator complex and regulates gene expression by phosphorylating transcription factors. By inhibiting CDK8, CDK8-IN-11 (hydrochloride) disrupts the WNT/β-catenin signaling pathway, leading to the suppression of β-catenin-mediated transcription and the inhibition of tumor growth .
Vergleich Mit ähnlichen Verbindungen
CDK8-IN-11 (hydrochloride) is unique due to its high selectivity and potency as a CDK8 inhibitor. Similar compounds include:
Senexin B: Another CDK8/19 inhibitor used in research.
CDK8-IN-1: A related compound with similar inhibitory effects on CDK8.
CDK8-IN-2: Another selective inhibitor of CDK8 with comparable properties
These compounds share similar mechanisms of action but may differ in their potency, selectivity, and specific applications in research and therapy.
Eigenschaften
Molekularformel |
C19H16ClF3N4O2 |
|---|---|
Molekulargewicht |
424.8 g/mol |
IUPAC-Name |
1-[4-(6-aminopyridin-3-yl)oxyphenyl]-3-[3-(trifluoromethyl)phenyl]urea;hydrochloride |
InChI |
InChI=1S/C19H15F3N4O2.ClH/c20-19(21,22)12-2-1-3-14(10-12)26-18(27)25-13-4-6-15(7-5-13)28-16-8-9-17(23)24-11-16;/h1-11H,(H2,23,24)(H2,25,26,27);1H |
InChI-Schlüssel |
QYWOEWODLVLYJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)OC3=CN=C(C=C3)N)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


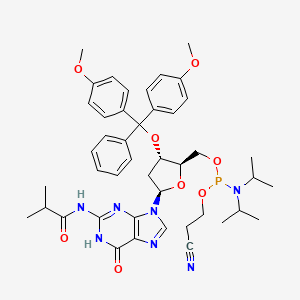
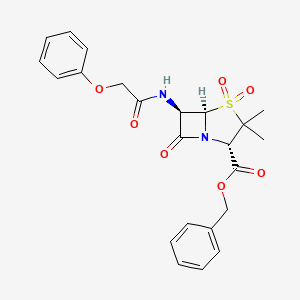
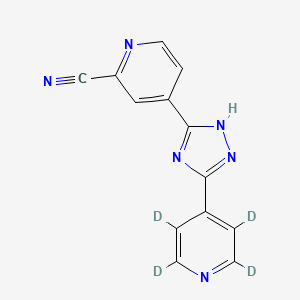
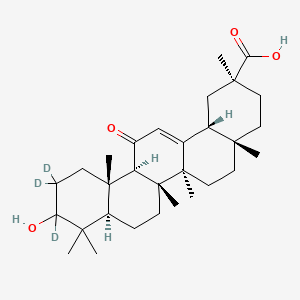
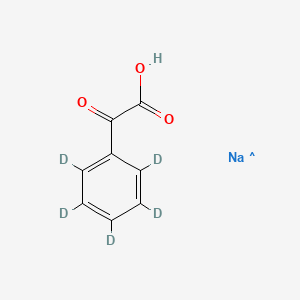
![2-[(2S)-1-prop-2-enoyl-4-[7-[8-(trideuteriomethyl)naphthalen-1-yl]-2-[[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile](/img/structure/B12405418.png)





